molecular formula C14H10F3NO2 B5726539 N-(2,6-difluorophenyl)-2-(2-fluorophenoxy)acetamide

N-(2,6-difluorophenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5726539
M. Wt: 281.23 g/mol
InChI Key: RGOIDKRTJCXYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2-(2-fluorophenoxy)acetamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amide compounds and has been synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. DFP-10825 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, DFP-10825 has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
DFP-10825 has been shown to have significant biochemical and physiological effects in various experimental models. In animal studies, DFP-10825 has been shown to reduce inflammation and pain, and to inhibit tumor growth. In addition, DFP-10825 has been shown to have a favorable safety profile, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages as a research tool. It is a highly selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological processes. In addition, DFP-10825 has been shown to have a favorable safety profile, which makes it a useful tool for in vivo studies. However, one limitation of DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

DFP-10825 has significant potential for further research and development. Future studies could focus on optimizing the synthesis method to improve yield and purity of the final product. In addition, further studies could investigate the mechanism of action of DFP-10825 in greater detail, with the aim of identifying new therapeutic targets. Finally, future studies could investigate the potential of DFP-10825 as a therapeutic agent for various diseases, including chronic pain, inflammatory diseases, and cancer.

Synthesis Methods

The synthesis of DFP-10825 involves a multistep process that begins with the reaction of 2,6-difluoroaniline with 2-fluorophenol to form 2,6-difluorophenyl-2-fluorophenyl ether. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2,6-difluorophenyl)-2-(2-fluorophenoxy)acetamide. This synthesis method has been optimized to obtain high yields of the final product.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In addition, DFP-10825 has been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-9-4-1-2-7-12(9)20-8-13(19)18-14-10(16)5-3-6-11(14)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOIDKRTJCXYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-2-(2-fluorophenoxy)acetamide

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